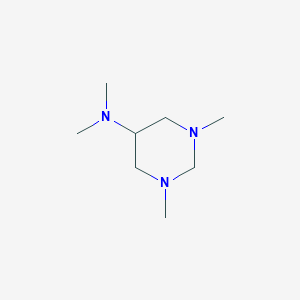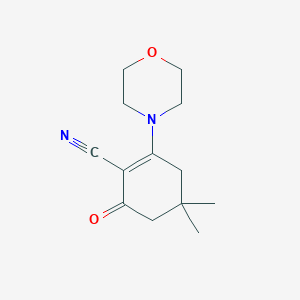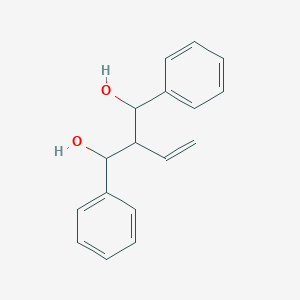
1,3-Propanediol, 2-ethenyl-1,3-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2-ethenyl-1,3-diphenyl- is an organic compound with the molecular formula C17H18O2. This compound is characterized by the presence of two phenyl groups and an ethenyl group attached to a 1,3-propanediol backbone. It is a versatile chemical intermediate used in various industrial applications, including the production of polymers and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-ethenyl-1,3-diphenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzaldehyde and acrolein.
Condensation Reaction: Benzaldehyde undergoes a condensation reaction with acrolein in the presence of a base catalyst to form 2-ethenyl-1,3-diphenyl-1-propanone.
Reduction: The resulting 2-ethenyl-1,3-diphenyl-1-propanone is then reduced using a reducing agent like sodium borohydride to yield 1,3-Propanediol, 2-ethenyl-1,3-diphenyl-.
Industrial Production Methods
Industrial production of 1,3-Propanediol, 2-ethenyl-1,3-diphenyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.
化学反応の分析
Types of Reactions
1,3-Propanediol, 2-ethenyl-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 2-ethenyl-1,3-diphenyl-1-propanone or corresponding carboxylic acids.
Reduction: Formation of 1,3-Propanediol, 2-ethyl-1,3-diphenyl-.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
1,3-Propanediol, 2-ethenyl-1,3-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 1,3-Propanediol, 2-ethenyl-1,3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biochemical processes. For example, it may interact with estrogen receptors, affecting hormone-related pathways.
類似化合物との比較
Similar Compounds
1,3-Propanediol, 2-phenyl-: Similar structure but lacks the ethenyl group.
1,3-Propanediol, 2,2-diphenyl-: Similar structure but lacks the ethenyl group.
2-Phenyl-1,3-propanediol: Similar structure but lacks the ethenyl group.
Uniqueness
1,3-Propanediol, 2-ethenyl-1,3-diphenyl- is unique due to the presence of both phenyl and ethenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these functional groups are advantageous.
特性
CAS番号 |
174831-46-0 |
|---|---|
分子式 |
C17H18O2 |
分子量 |
254.32 g/mol |
IUPAC名 |
2-ethenyl-1,3-diphenylpropane-1,3-diol |
InChI |
InChI=1S/C17H18O2/c1-2-15(16(18)13-9-5-3-6-10-13)17(19)14-11-7-4-8-12-14/h2-12,15-19H,1H2 |
InChIキー |
CJBAJFPGTDZACG-UHFFFAOYSA-N |
正規SMILES |
C=CC(C(C1=CC=CC=C1)O)C(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B12548032.png)
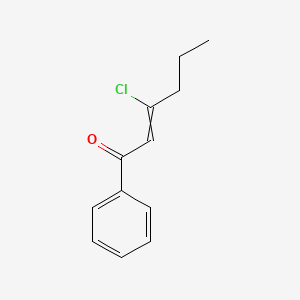
![Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate](/img/structure/B12548044.png)
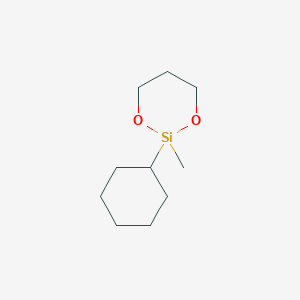
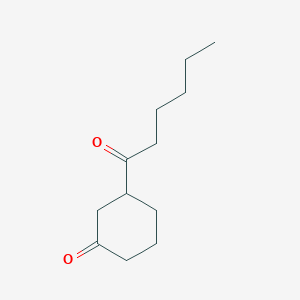

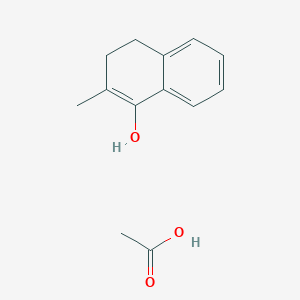

![Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-](/img/structure/B12548084.png)
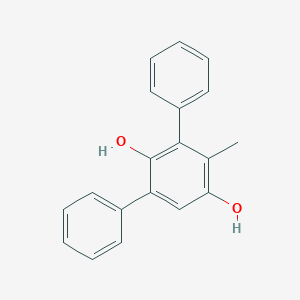
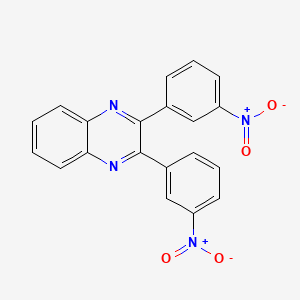
![Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]-](/img/structure/B12548107.png)
